molecular formula C18H15IN4O4S B11530708 2-iodo-N-{4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}benzamide

2-iodo-N-{4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}benzamide

Cat. No.: B11530708
M. Wt: 510.3 g/mol
InChI Key: XEBCGQOZBMOMFG-UHFFFAOYSA-N
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Description

2-iodo-N-{4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}benzamide is a chemical compound known for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its complex molecular structure, which includes an iodine atom, a methoxypyrazinyl group, and a sulfamoylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow chemistry and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-{4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-iodo-N-{4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases by targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-iodo-N-{4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to selectively inhibit MLKL makes it a valuable tool in studying necroptosis and related cellular processes.

Properties

Molecular Formula

C18H15IN4O4S

Molecular Weight

510.3 g/mol

IUPAC Name

2-iodo-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide

InChI

InChI=1S/C18H15IN4O4S/c1-27-18-16(20-10-11-21-18)23-28(25,26)13-8-6-12(7-9-13)22-17(24)14-4-2-3-5-15(14)19/h2-11H,1H3,(H,20,23)(H,22,24)

InChI Key

XEBCGQOZBMOMFG-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I

Origin of Product

United States

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